![molecular formula C22H19ClN2O3S B6422442 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 896681-15-5](/img/structure/B6422442.png)
4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
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Description
4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C22H19ClN2O3S and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 426.0804913 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione (CAS Number: 1052604-23-5) is a member of the benzothiadiazine class known for various biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H18ClN5O3, with a molecular weight of 411.8 g/mol. Its structure features a benzothiadiazine core substituted with chlorophenyl and dimethylphenyl groups, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiadiazine derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that derivatives of benzothiadiazine could inhibit the growth of gastric cancer cells through NEDDylation agonism .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Research indicates that benzothiadiazine derivatives exhibit activity against a range of pathogens, including bacteria and fungi. A library of 3-mercapto-1,2,4-triazole derivatives was synthesized and evaluated for antimicrobial effects, showing promising results that could be extrapolated to related compounds .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific signaling pathways. For example, it may interact with cellular receptors or enzymes involved in tumor progression or microbial resistance. The presence of electron-withdrawing groups like chlorine enhances its reactivity and interaction with biological targets.
Case Studies
- Gastric Cancer Inhibition : A study focused on the synthesis of 1,2,4-triazine dithiocarbamate derivatives revealed that certain modifications to the benzothiadiazine structure led to increased potency against gastric cancer cells .
- Antimicrobial Efficacy : Research involving the synthesis and evaluation of benzothiadiazine derivatives showed significant activity against Staphylococcus aureus and Escherichia coli strains. The study reported minimum inhibitory concentrations (MICs) that suggest potential as therapeutic agents .
Data Tables
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3S/c1-15-10-16(2)12-19(11-15)25-22(26)24(14-17-6-5-7-18(23)13-17)20-8-3-4-9-21(20)29(25,27)28/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWDUFUBDZDWRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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